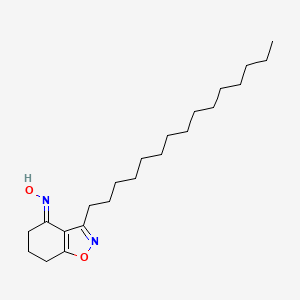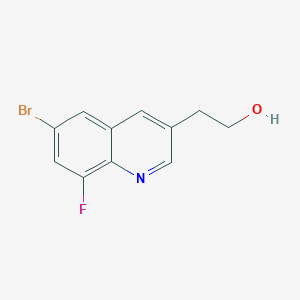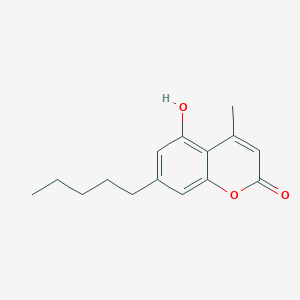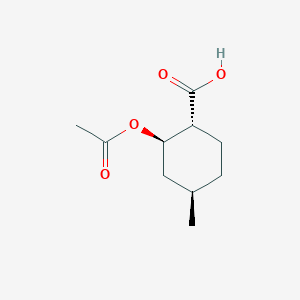![molecular formula C7H5Cl2F3N2O B15045689 2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl chloride](/img/structure/B15045689.png)
2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro, methyl, and trifluoromethyl group attached to a pyrazole ring, along with an acetyl chloride functional group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride typically involves the reaction of 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole with acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The pyrazole ring can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid derivative.
Scientific Research Applications
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. Additionally, the acetyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-chloro-3-(trifluoromethyl)phenyl]acetyl chloride
- 2-[4-chloro-5-methyl-1H-pyrazol-1-yl]acetyl chloride
- 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propionyl chloride
Uniqueness
The uniqueness of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride lies in the specific combination of substituents on the pyrazole ring. The presence of both a chloro and trifluoromethyl group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for the development of new chemical entities with tailored properties for specific applications.
Properties
Molecular Formula |
C7H5Cl2F3N2O |
|---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl chloride |
InChI |
InChI=1S/C7H5Cl2F3N2O/c1-3-5(9)6(7(10,11)12)13-14(3)2-4(8)15/h2H2,1H3 |
InChI Key |
IGMCOMFRXDLRGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B15045611.png)
![(2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B15045615.png)



![1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene](/img/structure/B15045641.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15045656.png)

![tert-butyl N-{4-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate](/img/structure/B15045668.png)
![(5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B15045674.png)
![3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea](/img/structure/B15045686.png)

![(2E)-3-{4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B15045702.png)

